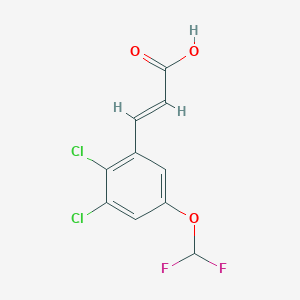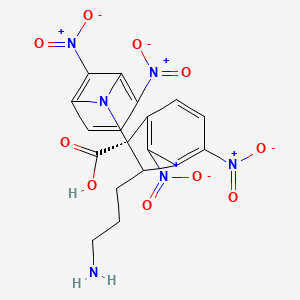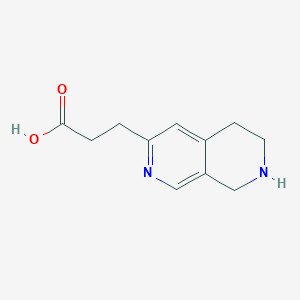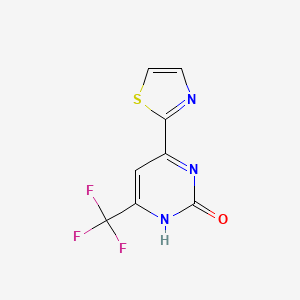![molecular formula C19H24O5S B13728620 [3-(hydroxymethyl)-5-(2-methylpropoxy)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13728620.png)
[3-(hydroxymethyl)-5-(2-methylpropoxy)phenyl]methyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(hydroxymethyl)-5-(2-methylpropoxy)phenyl]methyl 4-methylbenzenesulfonate: is an organic compound that belongs to the class of phenylmethyl benzenesulfonates This compound is characterized by the presence of a hydroxymethyl group, a 2-methylpropoxy group, and a 4-methylbenzenesulfonate group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(hydroxymethyl)-5-(2-methylpropoxy)phenyl]methyl 4-methylbenzenesulfonate typically involves the following steps:
Formation of the Phenylmethyl Intermediate: The initial step involves the reaction of 3-(hydroxymethyl)phenol with 2-methylpropyl bromide in the presence of a base such as potassium carbonate to form 3-(hydroxymethyl)-5-(2-methylpropoxy)phenol.
Sulfonation Reaction: The intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxymethyl group in the compound can undergo oxidation to form a carboxylic acid group.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various derivatives.
- Acts as an intermediate in the synthesis of complex organic molecules.
Biology:
- Potential use in the development of biologically active compounds.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential therapeutic applications.
- May serve as a lead compound for drug development.
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the formulation of advanced materials.
Wirkmechanismus
The mechanism of action of [3-(hydroxymethyl)-5-(2-methylpropoxy)phenyl]methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The hydroxymethyl and 2-methylpropoxy groups can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity. The sulfonate group can participate in ionic interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological and chemical activities.
Vergleich Mit ähnlichen Verbindungen
- [3-(hydroxymethyl)-5-(2-methylpropoxy)phenyl]methyl benzoate
- [3-(hydroxymethyl)-5-(2-methylpropoxy)phenyl]methyl 4-chlorobenzenesulfonate
Comparison:
- Uniqueness: The presence of the 4-methylbenzenesulfonate group distinguishes [3-(hydroxymethyl)-5-(2-methylpropoxy)phenyl]methyl 4-methylbenzenesulfonate from other similar compounds. This group imparts unique chemical properties and reactivity.
- Chemical Properties: The compound exhibits distinct reactivity patterns due to the combination of hydroxymethyl, 2-methylpropoxy, and 4-methylbenzenesulfonate groups.
- Applications: While similar compounds may have overlapping applications, the specific structure of this compound makes it suitable for unique applications in research and industry.
Eigenschaften
Molekularformel |
C19H24O5S |
|---|---|
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
[3-(hydroxymethyl)-5-(2-methylpropoxy)phenyl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C19H24O5S/c1-14(2)12-23-18-9-16(11-20)8-17(10-18)13-24-25(21,22)19-6-4-15(3)5-7-19/h4-10,14,20H,11-13H2,1-3H3 |
InChI-Schlüssel |
YKTPIBGGACNUJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2=CC(=CC(=C2)CO)OCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Magnesium 4,4'-dioxido-[1,1'-biphenyl]-3,3'-dicarboxylate](/img/structure/B13728539.png)

![5'-O-[(Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)thymidine](/img/structure/B13728565.png)
![4-[5,10,11,16,17-Pentakis(4-carboxyphenyl)-3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1,3,5,7,9,11,13,15,17-nonaen-4-yl]benzoic acid](/img/structure/B13728566.png)
![(2R)-2-[(5-nitropyridin-2-yl)amino]-2-phenylethanol](/img/structure/B13728571.png)

![2-[(4-Ethylphenyl)formamido]propanoic acid](/img/structure/B13728586.png)
![2-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B13728592.png)






